2'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine
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Overview
Description
2’-Chloro-5-fluoro-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H9ClFN. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of chlorine and fluorine atoms on the biphenyl structure makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5-fluoro-[1,1’-biphenyl]-2-amine typically involves multiple steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated biphenyl with an amine. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-5-fluoro-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures.
Scientific Research Applications
2’-Chloro-5-fluoro-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Chloro-5-fluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluorophenol: A related compound with similar structural features but different functional groups.
2-Chloro-1,1’-biphenyl: Another biphenyl derivative with a chlorine atom but lacking the fluorine atom.
Uniqueness
2’-Chloro-5-fluoro-[1,1’-biphenyl]-2-amine is unique due to the presence of both chlorine and fluorine atoms on the biphenyl structure.
Properties
Molecular Formula |
C12H9ClFN |
---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-fluoroaniline |
InChI |
InChI=1S/C12H9ClFN/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H,15H2 |
InChI Key |
IMIVTYOSSTYOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)N)Cl |
Origin of Product |
United States |
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